Ethyl 2-vinyloxazole-5-carboxylate Ethyl 2-vinyloxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1257266-93-5
VCID: VC4909544
InChI: InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3
SMILES: CCOC(=O)C1=CN=C(O1)C=C
Molecular Formula: C8H9NO3
Molecular Weight: 167.164

Ethyl 2-vinyloxazole-5-carboxylate

CAS No.: 1257266-93-5

Cat. No.: VC4909544

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

Ethyl 2-vinyloxazole-5-carboxylate - 1257266-93-5

Specification

CAS No. 1257266-93-5
Molecular Formula C8H9NO3
Molecular Weight 167.164
IUPAC Name ethyl 2-ethenyl-1,3-oxazole-5-carboxylate
Standard InChI InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3
Standard InChI Key RHKCNOBFNDEJTR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(O1)C=C

Introduction

Structure and Basic Properties

Ethyl 2-vinyloxazole-5-carboxylate exhibits the following structural and physical characteristics:

PropertyValueSource
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
SMILESCCOC(=O)c1cnc(C=C)o1
InChIKeyRHKCNOBFNDEJTR-UHFFFAOYSA-N
Purity (Commercial)≥95%
Physical StateYellow to brown liquid

The compound’s structure includes:

  • Oxazole ring: A five-membered heterocycle with two adjacent oxygen and nitrogen atoms.

  • Vinyloxy group: A C=C double bond adjacent to the oxazole ring, enabling participation in cycloaddition or cross-coupling reactions.

  • Ethyl ester: Positioned at C5, facilitating hydrolysis to the corresponding carboxylic acid for further derivatization.

Reactivity and Functionalization

Ethyl 2-vinyloxazole-5-carboxylate’s reactivity is influenced by its electron-deficient oxazole ring and unsaturated vinyl group:

Reaction Pathways

Reaction TypePotential ApplicationsExample Reagents
CycloadditionConstruction of bicyclic systemsDiels-Alder partners (e.g., dienes)
Cross-CouplingIntroduction of aryl/heteroaryl groupsPd catalysts, organoboron reagents
Ester HydrolysisConversion to carboxylic acidNaOH, H₂O/EtOH
Vinyl Group FunctionalizationAllylic oxidation or epoxidationmCPBA, KMnO₄

Notable Observations:

  • The oxazole ring’s electron-withdrawing nature activates the vinyl group toward electrophilic additions.

  • The ethyl ester group undergoes hydrolysis under basic conditions to yield 2-vinyloxazole-5-carboxylic acid, a potential intermediate for amide or peptide bond formation .

Applications in Research and Industry

Ethyl 2-vinyloxazole-5-carboxylate serves as a building block in diverse fields:

Key Applications

  • Medicinal Chemistry:

    • PROTACs: Used in the synthesis of protein degraders targeting disease-related proteins .

    • Antimicrobial Agents: Oxazole derivatives exhibit anti-biofilm activity against Staphylococcus aureus, though direct data for this compound are lacking .

  • Materials Science:

    • Polymer Chemistry: Vinyl groups facilitate polymerization or grafting onto polymer backbones.

  • Catalysis:

    • Ligand Design: The oxazole ring’s nitrogen and oxygen atoms may coordinate to metals in catalytic systems.

HazardGHS ClassificationPrecautions
Skin IrritationH315 (Skin Irrit. 2)Wear gloves; avoid prolonged contact.
Eye IrritationH319 (Eye Irrit. 2A)Use goggles; flush with water.
Respiratory IrritationH335 (STOT SE 3)Work in a well-ventilated area.
StorageInert atmosphere, 2–8°CStore in sealed containers away from light .
VendorPurityPhysical FormPrice (25 mg)Source
Sigma-Aldrich (Ambeed)95%LiquidInquiry
Synthonix Corporation95%Yellow to brown liquidInquiry
CP Lab Safety≥95%Liquid$0.00 (placeholder)
RHAWN (KOR-DS-9184)95%LiquidInquiry

Notes:

  • Prices vary by vendor and quantity; bulk orders may qualify for discounts.

  • Most suppliers restrict sales to research/industrial clients, excluding medical facilities .

Comparative Analysis with Related Compounds

Ethyl 2-vinyloxazole-5-carboxylate differs from its isomers and analogs in reactivity and applications:

CompoundKey FeaturesApplicationsSource
Ethyl 2-vinyloxazole-4-carboxylateVinyl at C2; ester at C4Heck coupling, additions
Ethyl oxazole-5-carboxylateNo vinyl group; ester at C5Hydrolysis to carboxylic acid
5-(Trifluoromethyl)oxazoleElectron-withdrawing groupFluorinated ligand design

Future Directions and Research Gaps

While ethyl 2-vinyloxazole-5-carboxylate has shown promise, key areas require exploration:

  • Biological Activity: Screening against microbial biofilms or cancer cell lines to validate therapeutic potential.

  • Catalytic Applications: Investigation as a ligand in asymmetric catalysis.

  • Polymer Chemistry: Utilization in click chemistry or photopolymerization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator